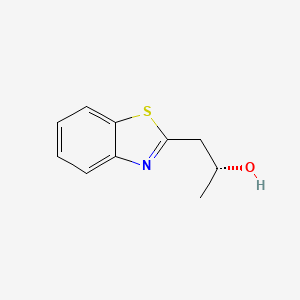
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is an organic compound belonging to the class of pyran derivatives This compound is characterized by a pyran ring structure with two ethyl groups and two carboxylate groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate typically involves the reaction of diethyl malonate with an appropriate aldehyde under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to form the desired pyran derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and improve yields. Common catalysts include acids such as sulfuric acid or p-toluenesulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of diethyl 2,2-dicarboxylate-4-oxo-3,4-dihydro-2H-pyran.
Reduction: Formation of 2,2-diethyl-4-hydroxy-3,4-dihydro-2H-pyran-2,2-dicarboxylate.
Substitution: Formation of various substituted pyran derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid: A related compound with similar structural features but different substituents.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Another pyran derivative with a phenyl group.
Uniqueness
2,2-diethyl4-oxo-3,4-dihydro-2H-pyran-2,2-dicarboxylate is unique due to its specific combination of ethyl and carboxylate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H14O6 |
|---|---|
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
diethyl 4-oxo-3H-pyran-2,2-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
SCTVZKPCGXHGKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(=O)C=CO1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
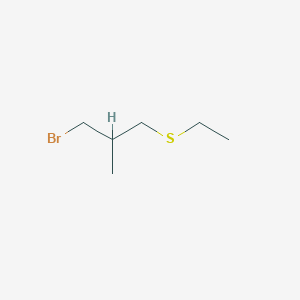


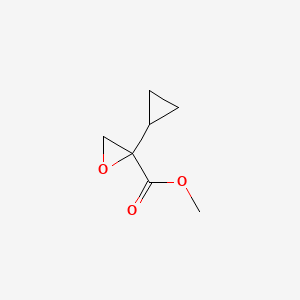
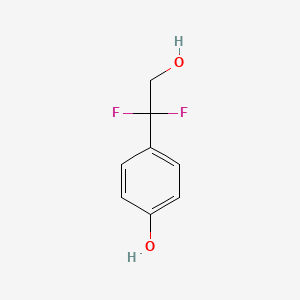
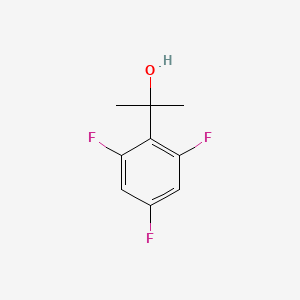
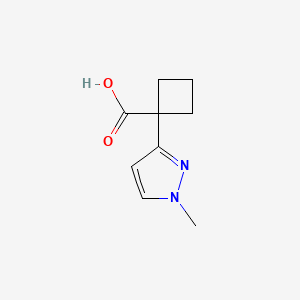
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
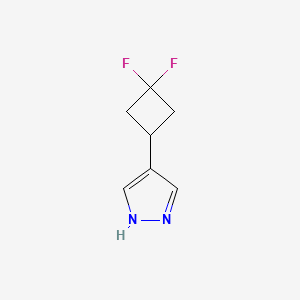
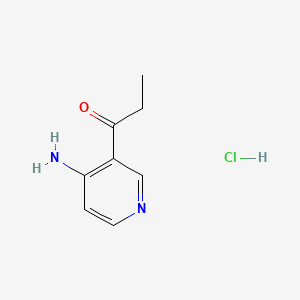
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
